molecular formula C16H13BrClN3 B13016223 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B13016223
M. Wt: 362.65 g/mol
InChI Key: JQAQMYNQTVGESK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro group, and a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a bromophenyl derivative, the compound can be synthesized through a series of reactions including halogenation, nitration, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-Bromophenyl)-2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H16BrClN4C_{17}H_{16}BrClN_4 and a molecular weight of approximately 373.69 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Additionally, it may interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs) .
Cell LineIC50 Value (µM)Mechanism of Action
H1299 (Lung Cancer)10.47Apoptosis induction via p53 pathway
A549 (Lung Cancer)15.03Cell cycle arrest at G1 phase
HeLa (Cervical)12.00Inhibition of CDK2 and CDK4

Antimicrobial Activity

Naphthyridine compounds have also demonstrated antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Study on Anticancer Properties

In a study conducted on a series of naphthyridine derivatives including the target compound, researchers found that it exhibited potent cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. The compound demonstrated an ability to inhibit the FGF19-FGFR4 signaling pathway, which is crucial in HCC proliferation .

Study on Antimicrobial Effects

Another investigation highlighted the antimicrobial activity of naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The study reported that these compounds could effectively reduce bacterial load in infected models .

Properties

Molecular Formula

C16H13BrClN3

Molecular Weight

362.65 g/mol

IUPAC Name

4-(4-bromophenyl)-2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H13BrClN3/c1-21-7-6-14-13(9-21)15(12(8-19)16(18)20-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3

InChI Key

JQAQMYNQTVGESK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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